molecular formula C13H10N2OS B2576423 3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile CAS No. 477711-93-6

3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile

Cat. No. B2576423
CAS RN: 477711-93-6
M. Wt: 242.3
InChI Key: KOYNIVXGBRFGFQ-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile, also known as 3-(4-methylbenzenesulfinyl)pyridine-4-carbonitrile, is an organic compound . It has a molecular formula of C13H10N2OS and a molecular weight of 242.3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a sulfinyl group (SO) and a methylphenyl group .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C13H10N2OS, and its molecular weight is 242.3 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Synthesis and Reactions of Aza-Phospha Cycloheptadienes :

    • The compound is used in the synthesis of 1-aza 2-phospha cyclohepta 4,6 dienes through reactions with phosphol 3 enes oxides or sulfides anions (Eberhard, Lampin, & Mathey, 1973).
  • Mannich-Type Reactions for Synthesizing TosMIC Analogs :

  • Oxidation and Ring Cleavage in Sulfur Chemistry :

    • The compound has been utilized in studies involving the oxidation of cyclic disulfide and bis-β-sulfanyl ethyl ester derived from dithiol, leading to various sulfur-oxidized species (Sousa & Artaud, 2008).
  • Stereoselective Oxirane Formation :

    • It is involved in the stereoselective formation of oxiranes, demonstrating its utility in organic synthesis (Bravo et al., 1994).
  • Synthesis of Chiral Tri- and Pentamethinium Streptocyanine Dyes :

  • Functionalized Sulfonamides via Multicomponent Reaction :

  • Synthesis of Optically Pure Cyclopropanes :

  • Study of Conjugative Effects in Chemistry :

    • Research on the conjugative effects of thia, sulfinyl, and sulfonyl groups on the dissociation of p-substituted phenols indicates its potential in understanding molecular interactions (Ōae, Yoshihara, & Tagaki, 1967).
  • Synthesis of Sulfanyl- and Sulfinyl-Indoles :

properties

IUPAC Name

3-(4-methylphenyl)sulfinylpyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-10-2-4-12(5-3-10)17(16)13-9-15-7-6-11(13)8-14/h2-7,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYNIVXGBRFGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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